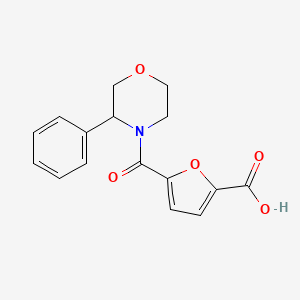![molecular formula C18H17N3O4 B6664492 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664492.png)
5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Cyclopentyl Substitution:
Carbamoylation: The carbamoyl group is introduced by reacting the benzimidazole derivative with an isocyanate.
Furan Ring Formation: The furan ring is typically constructed via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The furan ring adds to the compound’s versatility, potentially enhancing its pharmacological profile.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(2-furyl)benzimidazole and 2-(cyclopentyl)benzimidazole share structural similarities and may exhibit comparable biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 5-(benzimidazol-2-yl)furan-2-carboxylic acid are structurally related and can be used for comparative studies.
Uniqueness
What sets 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid apart is the combination of the cyclopentyl group with the benzimidazole and furan rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16(14-9-10-15(25-14)17(23)24)20-18-19-12-7-3-4-8-13(12)21(18)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,23,24)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNNHHOBZDVZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid](/img/structure/B6664410.png)
![3-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6664414.png)
![2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664433.png)
![2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664437.png)
![2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B6664448.png)
![2-[2,6-Dimethyl-4-[[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B6664479.png)
![2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664482.png)
![2-[3-[(2-Hydroxycyclohexyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664487.png)
![3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664490.png)
![2-[2,6-Dimethyl-4-[methyl-(2-methylsulfonylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664497.png)
![2-[3-[(3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664505.png)
![2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664509.png)
![5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664516.png)

